molecular formula C16H9BrCl2N2O2S B15044648 (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one

(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one

Cat. No.: B15044648
M. Wt: 444.1 g/mol
InChI Key: ANCLOAMUTAUGAT-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,5Z)-5-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromochlorohydroxyphenyl group, and a chlorophenylimino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-chlorophenyl isothiocyanate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized to form the thiazolidinone ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(2Z,5Z)-5-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,5Z)-5-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring structure is particularly significant in medicinal chemistry for the development of therapeutic agents.

Properties

Molecular Formula

C16H9BrCl2N2O2S

Molecular Weight

444.1 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9BrCl2N2O2S/c17-10-7-9(18)5-8(14(10)22)6-13-15(23)21-16(24-13)20-12-4-2-1-3-11(12)19/h1-7,22H,(H,20,21,23)/b13-6-

InChI Key

ANCLOAMUTAUGAT-MLPAPPSSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Br)O)/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=C(C(=CC(=C3)Cl)Br)O)S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.